N-(4-acetylphenyl)-3-(pyridin-2-yloxy)benzamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-pyridin-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-14(23)15-8-10-17(11-9-15)22-20(24)16-5-4-6-18(13-16)25-19-7-2-3-12-21-19/h2-13H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKKVJJEPVVBOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-3-(pyridin-2-yloxy)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 3-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with aniline to yield 3-hydroxybenzamide.
Introduction of the Pyridin-2-yloxy Group: The hydroxyl group on the benzamide is then substituted with a pyridin-2-yloxy group using a nucleophilic substitution reaction with 2-chloropyridine in the presence of a base such as potassium carbonate.
Acetylation of the Phenyl Ring: Finally, the acetyl group is introduced to the phenyl ring through a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-3-(pyridin-2-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-(4-acetylphenyl)-3-(pyridin-2-yloxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-(4-acetylphenyl)-3-(pyridin-2-yloxy)benzamide exerts its effects depends on its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzymatic activity. The pyridin-2-yloxy moiety can interact with metal ions or other cofactors, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Benzamide Derivatives
Key Observations :
- The acetylphenyl group in the target compound and Compound 1 () enhances lipophilicity compared to the diethylaminoethyl group in IMBA, which improves water solubility .
- The pyridin-2-yloxy moiety in the target compound and Compound 46 () may facilitate hydrogen bonding with biological targets, similar to the methoxy group in IMBA .
Key Insights :
- Unlike sigma receptor-binding benzamides (), the pyridin-2-yloxy group in the target compound may prioritize interactions with kinase or enzyme targets over receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
